AR-42

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound has shown significant promise in the treatment of various cancers, including hematologic malignancies and solid tumors . Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, leading to an accumulation of acetylated histones and other proteins, which can result in the modulation of gene expression and inhibition of cancer cell growth .

Métodos De Preparación

The synthesis of AR-42 involves several steps, starting with the preparation of ethyl 4-aminobenzoate, which is then converted to its amide derivative. This intermediate is further transformed into hydroxamic acid through a series of reactions . The general synthetic route includes:

- Conversion of methyl/ethyl esters to hydroxamic acids .

Installation of a cycloalkyl ring at the α-benzylic carbon: .

Synthesis of quaternary carboxylic acids: .

Preparation of amides of ethyl 4-aminobenzoate: .

Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques and reagents, with careful control of reaction conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

AR-42 undergoes several types of chemical reactions, primarily involving its role as a histone deacetylase inhibitor. The compound induces histone H3 and H4 hyperacetylation, as well as α-tubulin acetylation . Common reagents and conditions used in these reactions include:

- Histone deacetylase inhibitors : this compound itself acts as an inhibitor.

- Acetylation reagents : These are used to study the effects of this compound on histone acetylation .

The major products formed from these reactions include acetylated histones and other proteins, which play a crucial role in gene expression modulation and cancer cell growth inhibition .

Aplicaciones Científicas De Investigación

Antitumor Activity

AR-42 has demonstrated significant antitumor activity across various cancer types. Below is a summary of its applications in specific cancers:

Pancreatic Cancer

In a study focusing on pancreatic cancer cells, this compound was found to inhibit cell proliferation by inducing G2/M cell cycle arrest and apoptosis. The treatment led to increased levels of ROS and DNA damage markers, indicating its potential as a therapeutic agent for this aggressive cancer type .

Acute Myeloid Leukemia

This compound was identified as an effective agent against acute myeloid leukemia by suppressing NF-κB activation and inducing apoptosis specifically in leukemic stem cells. This selectivity suggests its potential for treating hematological malignancies without harming normal hematopoietic cells .

Vestibular Schwannomas

Research indicated that this compound inhibited the growth of vestibular schwannoma cells through mechanisms involving cell cycle arrest and apoptosis induction. The compound decreased phosphorylated Akt levels, suggesting a pathway through which this compound exerts its effects on tumor growth .

Clinical Trials

This compound is currently undergoing clinical trials for various malignancies, including hematological cancers and solid tumors. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells presents a promising avenue for targeted cancer therapies.

Mecanismo De Acción

AR-42 exerts its effects by inhibiting histone deacetylase enzymes, leading to an accumulation of acetylated histones and other proteins . This results in chromatin remodeling and restored transcription of genes regulating proliferation, cell-cycle progression, and cell survival . The molecular targets and pathways involved include:

Comparación Con Compuestos Similares

AR-42 is unique among histone deacetylase inhibitors due to its potent activity and broad-spectrum effects. Similar compounds include:

- Vorinostat : Another histone deacetylase inhibitor with similar mechanisms of action .

- Panobinostat : A potent histone deacetylase inhibitor used in cancer treatment .

Compared to these compounds, this compound has shown distinct advantages in terms of its efficacy and safety profile, making it a promising candidate for further research and development .

Propiedades

Fórmula molecular |

C18H20N2O3 |

|---|---|

Peso molecular |

312.4 g/mol |

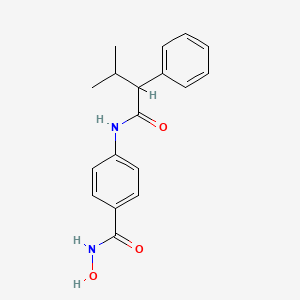

Nombre IUPAC |

N-hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide |

InChI |

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21) |

Clave InChI |

LAMIXXKAWNLXOC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO |

Sinónimos |

HDAC-42 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.